REACTION_CXSMILES
|
[CH3:1][C:2](C)([O-:4])C.[K+].C[O:8][CH:9]([CH3:14])[C:10]([O:12][CH3:13])=O.[CH3:15]C(C)=O.O>C(O)(=O)C>[CH3:13][O:12][CH:10]([C:9](=[O:8])[CH2:14][C:2](=[O:4])[CH3:1])[CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)OC)C
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300 mL-volume flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
the flask was purged with argon
|
Type
|
ADDITION
|
Details
|
was dropped
|
Type
|
ADDITION
|
Details
|
was slowly dropped
|
Type
|
CUSTOM
|
Details
|
a reaction
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction with methylcyclohexane
|
Type
|
EXTRACTION
|
Details
|
The methylcyclohexane extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure (66° C., 1.38 kPa)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C)C(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.63 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |